molecular formula C13H8O7 B1258381 3,4,8,9,10-Pentahydroxybenzo[c]chromen-6-one CAS No. 91485-02-8

3,4,8,9,10-Pentahydroxybenzo[c]chromen-6-one

Cat. No. B1258381
CAS RN: 91485-02-8
M. Wt: 276.2 g/mol
InChI Key: ZELMDXUEWHBWPN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of chromen-6-one derivatives, including compounds similar to 3,4,8,9,10-Pentahydroxybenzo[c]chromen-6-one, often involves multi-step reactions, including condensation and cyclization processes. For instance, the synthesis of substituted 7,8,9,10-Tetrahydrobenzo[c]chromen-6-ones through condensation of hydroxy-tetrahydrobenzo[c]chromen-6-ones with substituted amines has been demonstrated, yielding compounds with potential central nervous system activity (Garazd et al., 2002).

Molecular Structure Analysis

The molecular structure of chromen-6-one derivatives, including this compound, is characterized by the presence of a chromenone core, which significantly influences the chemical behavior of these compounds. X-ray crystallography and NMR spectroscopy are commonly used techniques for elucidating such structures, providing detailed insights into the molecular geometry and electronic distribution (Wang et al., 2005).

Chemical Reactions and Properties

Chromen-6-one derivatives participate in various chemical reactions, primarily due to the reactive nature of their core structure. These reactions include cyclizations, Friedel-Crafts acylations, and interactions with metals, leading to the formation of complex structures with unique properties. For example, the interaction of chromen-6-one derivatives with metals has been investigated, revealing fluorescent properties that can be modulated by substituent effects (Gülcan et al., 2021).

Physical Properties Analysis

The physical properties of chromen-6-one derivatives are influenced by their molecular structure, including solubility, melting points, and crystalline forms. These properties are crucial for understanding the behavior of these compounds in various environments and for their potential application in materials science.

Chemical Properties Analysis

The chemical properties of this compound and related compounds are defined by their functional groups, particularly the hydroxy groups and the chromenone core. These groups contribute to the compound's acidity, reactivity towards nucleophiles and electrophiles, and its ability to form hydrogen bonds and participate in π-π stacking interactions, as observed in crystal structures (Abou et al., 2012).

Scientific Research Applications

Fluorescence and Metal Interaction Properties

Research has explored the fluorescence probes in various sciences, including analytical, environmental, and medicinal chemistry. A study by Gülcan et al. (2022) found that derivatives of benzo[c]chromen-6-one, such as 7,8,9,10-tetrahydro-3-hydroxy-4-(1-hydroxyethyl)benzo[c]chromen-6-one, can act as fluorescent molecules, demonstrating fluorescence enhancement in the presence of metals. This highlights their potential use in spectrofluorometry and sensor applications (Gülcan et al., 2022).

Synthetic and Biological Applications

Mannich bases of substituted 7,8,9,10-tetrahydrobenzo[c]chromen-6-ones have been synthesized and studied for their pharmacological activities, including their potential as stimulants for the central and peripheral nervous systems (Garazd et al., 2002). This demonstrates the compound's relevance in the synthesis of biologically active molecules (Garazd et al., 2002).

Green Chemistry and Catalysis

The synthesis of tetrahydrobenzo[b]pyran and 3,4-dihydropyrano[c]chromene derivatives using green methodologies has been reported. For instance, Esmaeilpour et al. (2015) developed an environmentally benign procedure using Fe3O4@SiO2–imid–PMAn nanoparticles as magnetic catalysts, demonstrating the compound's utility in green chemistry and catalysis (Esmaeilpour et al., 2015).

Review on Synthetic Protocols

Mazimba (2016) provided a comprehensive review of the synthetic procedures for 6H-benzo[c]chromen-6-ones, highlighting their importance in pharmacology and the need for efficient synthetic methods due to limited natural quantities (Mazimba, 2016).

Crystal Structure Analysis

Studies like those conducted by Abou et al. (2012) have delved into the crystal structure of derivatives, offering insights into their molecular interactions and stability, which is crucial for their application in material science and pharmaceuticals (Abou et al., 2012).

Mechanism of Action

Urolithin M5, also known as 3,4,8,9,10-Pentahydroxybenzo[c]chromen-6-one, is a metabolite derived from the gut microbial action on ellagitannins and ellagic acid-rich foods . This compound has been found to have significant biological activities, particularly in the context of antiviral activity .

Target of Action

Urolithin M5 primarily targets the neuraminidase (NA) enzyme . NA is a key enzyme in the life cycle of influenza viruses, facilitating the release of progeny viruses from infected cells . By inhibiting this enzyme, Urolithin M5 can suppress the viral NA activity, thereby inhibiting the replication of the influenza virus .

Mode of Action

Urolithin M5 interacts with its target, the neuraminidase enzyme, by binding to it and inhibiting its activity . This inhibition prevents the release of progeny viruses from infected cells, thereby suppressing the spread of the influenza virus within the host .

Biochemical Pathways

The primary biochemical pathway affected by Urolithin M5 is the life cycle of the influenza virus. By inhibiting the neuraminidase enzyme, Urolithin M5 disrupts the viral replication process . This leads to a decrease in the spread of the virus within the host, thereby reducing the severity of the infection .

Pharmacokinetics

It is known that urolithin m5 is a metabolite produced by the gut microbiota from dietary ellagitannins and ellagic acid . It is suggested that the bioavailability of Urolithin M5 may be influenced by factors such as the composition of the gut microbiota and the dietary intake of ellagitannins and ellagic acid .

Result of Action

The primary result of Urolithin M5’s action is the inhibition of influenza virus replication. In vitro and in vivo studies have shown that Urolithin M5 can inhibit the activity of the influenza virus, increase the survival rate, and improve pulmonary edema in pr8-infected mouse models .

Action Environment

The action of Urolithin M5 is influenced by various environmental factors. The composition of the gut microbiota, which plays a crucial role in the production of Urolithin M5, can be influenced by factors such as diet, age, and health status . Additionally, the dietary intake of ellagitannins and ellagic acid, the precursors of Urolithin M5, can also influence the production and bioavailability of this compound .

properties

IUPAC Name

3,4,8,9,10-pentahydroxybenzo[c]chromen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8O7/c14-6-2-1-4-8-5(3-7(15)9(16)11(8)18)13(19)20-12(4)10(6)17/h1-3,14-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZELMDXUEWHBWPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C3=C(C(=C(C=C3C(=O)O2)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Reactant of Route 6
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Q & A

Q1: How does Urolithin M5 exert its antiviral effects against influenza?

A: Research indicates that Urolithin M5 demonstrates antiviral activity by directly inhibiting the enzymatic activity of influenza neuraminidase (NA) []. NA is a crucial enzyme for the influenza virus, facilitating the release of newly formed viral particles from infected cells and aiding in viral spread within the host. By suppressing NA activity, Urolithin M5 can potentially hinder the virus's ability to replicate and infect new cells.

Q2: Beyond its antiviral properties, what other biological activities have been attributed to Urolithin M5?

A: Studies have identified Urolithin M5 as a bioactive compound with potential benefits for brain health. Computational investigations, specifically molecular docking studies, have suggested that Urolithin M5 exhibits interactions with the enzyme acetylcholinesterase (AChE) []. AChE is a key enzyme involved in the breakdown of the neurotransmitter acetylcholine, which plays a vital role in cognitive functions such as memory and learning. This interaction with AChE highlights Urolithin M5 as a potential candidate for further research in the context of neuroprotective therapies.

Q3: What is the source of Urolithin M5, and are there any traditional medicinal uses associated with its plant sources?

A: Urolithin M5 has been isolated from the leaves of Canarium album (Lour.) DC., also known as Ganlanye (GLY) []. Interestingly, GLY has a history of use in traditional Chinese medicine, particularly for addressing ailments categorized as "warm diseases." This traditional application aligns with the recent findings highlighting Urolithin M5's antiviral properties against influenza, supporting the historical use of GLY in managing similar conditions.

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